5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound 5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex heterocyclic molecule It features a pyrrole ring fused with a pyridine ring, and a thioxodihydropyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing cell-specific productivity .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the compound’s structure suggests potential interactions with various cellular targets
Biochemical Pathways
Related compounds have been shown to enhance cell-specific productivity, suggesting an influence on cellular metabolic pathways .
Result of Action
Related compounds have demonstrated enhanced cell-specific productivity, suggesting potential cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, some compounds are sensitive to light, humidity, and heat . Therefore, it’s crucial to store such compounds in a dark, inert atmosphere at low temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with thiourea under acidic conditions to form the thioxodihydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the thioxo group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A similar compound with a pyrazole ring instead of a pyrrole ring.
1,5-dimethyl-2-pyrrolidinone: Contains a pyrrolidinone ring, differing in the absence of the pyridine moiety.
3-chloro-2-aminoethyl-5-trifluoromethylpyridine: Features a pyridine ring with different substituents.
Uniqueness
5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its combination of pyrrole, pyridine, and thioxodihydropyrimidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9-6-11(7-13-14(21)18-16(23)19-15(13)22)10(2)20(9)12-4-3-5-17-8-12/h3-8H,1-2H3,(H2,18,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPGFKJDKJUOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357183 |
Source
|
Record name | STK620760 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-05-5 |
Source
|
Record name | STK620760 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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